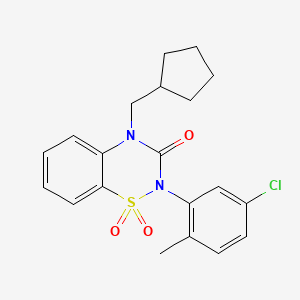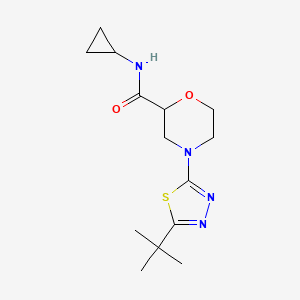![molecular formula C21H18F3N3O2S B12269275 N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12269275.png)
N-(2-ethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-éthoxyphényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide est un composé organique synthétique qui appartient à la classe des acétamides. Ce composé est caractérisé par la présence d’un groupe éthoxyphényle, d’un groupe phényle et d’un cycle pyrimidine substitué par un trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(2-éthoxyphényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation impliquant des précurseurs appropriés tels que des β-dicétones et des amidines.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle peut être introduit par substitution nucléophile ou trifluorométhylation électrophile.
Couplage avec les groupes éthoxyphényle et phényle : L’étape finale consiste à coupler le dérivé de la pyrimidine avec les groupes éthoxyphényle et phényle en utilisant des réactifs de couplage et des catalyseurs appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions réactionnelles pour obtenir un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression, du choix du solvant et du temps de réaction. Les catalyseurs et les réactifs utilisés dans les milieux industriels sont souvent choisis pour leur rentabilité et leur évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-éthoxyphényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés ou alcooliques correspondants.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les agents acylants sont utilisés dans des conditions appropriées.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Chimie : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut être étudié pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Le composé pourrait être étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la N-(2-éthoxyphényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, conduisant à diverses réponses biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-méthoxyphényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide
- N-(2-chlorophényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide
- N-(2-fluorophényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide
Unicité
N-(2-éthoxyphényl)-2-{[4-phényl-6-(trifluorométhyl)pyrimidin-2-yl]sulfanyl}acétamide est unique en raison de la présence du groupe éthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe trifluorométhyle confère également des propriétés distinctes, telles qu’une lipophilie accrue et une stabilité métabolique, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C21H18F3N3O2S |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H18F3N3O2S/c1-2-29-17-11-7-6-10-15(17)25-19(28)13-30-20-26-16(14-8-4-3-5-9-14)12-18(27-20)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28) |
Clé InChI |
RWDMSBGYWYDIMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12269207.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269209.png)
![3-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12269217.png)

![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269230.png)
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12269236.png)

![2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12269242.png)
![ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12269251.png)
![2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12269253.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269263.png)
![N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12269264.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B12269274.png)
